![molecular formula C17H20N4O2S2 B2379426 N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 714233-89-3](/img/structure/B2379426.png)
N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
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Description
N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide, commonly known as MBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBSA is a small molecule that belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities.
Scientific Research Applications
Antibiotic Applications
Quinoxaline derivatives, such as the compound , have been used in the market as antibiotics . They have shown promising activity against various targets, receptors, or microorganisms .
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promising anti-cancer and anti-proliferative activities . For instance, some derivatives exhibited IC50’s in the range of 1.9-7.52 μg/mL on the HCT-116, and 2.3-6.62 μg/mL on the MCF-7 cell lines .
Anti-Microbial Activity
These compounds have demonstrated significant anti-microbial activity . They can be effective against a variety of microorganisms.
Anti-Convulsant Activity
Quinoxaline derivatives have been studied for their anti-convulsant activity . This makes them potential candidates for the development of new drugs for the treatment of epilepsy.
Anti-Tuberculosis Activity
These compounds have shown potential in the treatment of tuberculosis . This could be a significant breakthrough given the global impact of this disease.
Anti-Malarial Activity
Quinoxaline derivatives have demonstrated anti-malarial activity . This could lead to the development of new treatments for malaria, a disease that affects millions of people worldwide.
Anti-Leishmanial Activity
These compounds have shown potential in the treatment of leishmaniasis , a disease caused by the parasite Leishmania.
Anti-HIV Activity
Quinoxaline derivatives have demonstrated anti-HIV activity . This could lead to the development of new treatments for HIV/AIDS.
properties
IUPAC Name |
N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-12(2)9-10-18-16-17(20-14-7-4-3-6-13(14)19-16)21-25(22,23)15-8-5-11-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCRIDSVZOEZHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332974 |
Source
|
Record name | N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901332974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663372 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
CAS RN |
714233-89-3 |
Source
|
Record name | N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901332974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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